N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine chemical properties
N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine chemical properties
A Structural & Functional Analysis of the 2-Aminothiazoline Scaffold[1]
Executive Summary
N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a specialized heterocyclic scaffold belonging to the 2-amino-2-thiazoline class.[1][2] Unlike their fully aromatic 2-aminothiazole counterparts, these dihydro-derivatives possess a non-planar ring conformation and exhibit complex amino-imino tautomerism .[1] This compound serves as a critical intermediate in the synthesis of agrochemicals (neonicotinoid mimics) and pharmaceutical ligands targeting adrenergic and cholinergic receptors.
This guide provides a rigorous technical examination of the molecule’s physicochemical architecture, a validated synthetic protocol via intramolecular cyclization, and a framework for its pharmacological evaluation.
Part 1: Molecular Architecture & Physicochemical Profile[1]
Structural Identity
The molecule consists of a five-membered thiazoline ring (dihydrothiazole) substituted with a methyl group at the C5 position and a methyl group on the exocyclic nitrogen.
| Property | Detail |
| IUPAC Name | N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine |
| Core Scaffold | 2-Amino-2-thiazoline (4,5-dihydrothiazol-2-amine) |
| Molecular Formula | C₅H₁₀N₂S |
| Molecular Weight | 130.21 g/mol |
| Chirality | The C5 carbon is a stereocenter.[1][3] Synthetic preparations typically yield a racemate (RS) unless chiral allyl precursors are used. |
The Tautomeric Equilibrium (The "Switch" Mechanism)
A defining feature of N-substituted 2-aminothiazolines is the prototropic tautomerism between the amino (endocyclic double bond) and imino (exocyclic double bond) forms.
-
Amino Form: The double bond resides within the ring (N3=C2). The exocyclic nitrogen is single-bonded and bears the proton (if secondary).
-
Imino Form: The double bond is exocyclic (C2=N_exo). The ring nitrogen (N3) is protonated.
For N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , the methyl group is fixed on the exocyclic nitrogen.[1] Consequently, the equilibrium exists between the secondary amine and the tertiary imine species.
Mechanistic Implication: In solution (CDCl₃), the imino form is often favored due to the stabilization of the amidine-like resonance system, whereas in crystalline forms or polar protic solvents, the specific solvation shell can shift this equilibrium. This "chameleon" nature dictates its reactivity: electrophiles (like acyl chlorides) preferentially attack the ring nitrogen (N3) , not the exocyclic amine.
Figure 1: Tautomeric equilibrium governing the reactivity of N-substituted aminothiazolines.
Part 2: Synthetic Routes & Optimization
Retrosynthetic Logic
The most robust route to 5-substituted 2-aminothiazolines is the acid-catalyzed intramolecular cyclization of N-allylthioureas .[1] This method is self-validating because the formation of the 5-membered ring (vs. the 6-membered thiazine) is driven by Markovnikov addition kinetics under acidic conditions.[1]
Pathway:
-
Precursor Assembly: Reaction of Allylamine with Methyl Isothiocyanate.
-
Cyclization: Acid-mediated activation of the alkene, followed by nucleophilic attack of the sulfur atom.
Validated Synthetic Protocol
Objective: Synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine.
Step 1: Formation of 1-Allyl-3-methylthiourea[1]
-
Reagents: Allylamine (1.0 eq), Methyl isothiocyanate (1.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve Methyl isothiocyanate in anhydrous ethanol (0.5 M concentration) in a round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Add Allylamine dropwise over 20 minutes to control the exotherm.
-
Allow to warm to room temperature and stir for 4 hours.
-
Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of isothiocyanate.
-
Evaporate solvent to yield the thiourea intermediate (often a white solid/oil).
-
Step 2: Acid-Catalyzed Cyclization (The "Hantzsch-Type" Closure)[1]
-
Reagents: 1-Allyl-3-methylthiourea (from Step 1), Concentrated HCl (37%) or HBr (48%).[1]
-
Procedure:
-
Charge the thiourea into a reflux vessel.
-
Add concentrated HCl (5-10 eq). The excess acid acts as both catalyst and solvent.
-
Reflux at 100°C for 6–12 hours.
-
Monitoring: Monitor by TLC. The product is more polar than the starting thiourea.
-
Workup (Critical):
-
Cool the mixture.
-
Neutralize carefully with NaOH or NaHCO₃ to pH ~9. Note: The free base is an oil; the salt is a solid.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over MgSO₄ and concentrate.
-
-
Purification: Vacuum distillation or column chromatography (DCM:MeOH 95:5).
-
Figure 2: Synthetic workflow via allylthiourea cyclization.
Part 3: Analytical Characterization[1]
To ensure scientific integrity, the identity of the compound must be verified using NMR spectroscopy. The distinction between the 5-methylthiazoline (5-membered) and 6-methylthiazine (6-membered) isomers is determined by the chemical shift and multiplicity of the ring protons.[1]
Representative NMR Profile (CDCl₃)
-
¹H NMR (400 MHz):
-
δ 1.35 (d, 3H): Methyl group at C5. The doublet confirms coupling to the single proton at C5.
-
δ 2.90 (s, 3H): N-Methyl group. Singlet (or broad singlet if tautomerism is rapid).
-
δ 3.10–3.60 (m, 2H): Protons at C4. These appear as diastereotopic multiplets due to the chiral center at C5.
-
δ 4.10–4.30 (m, 1H): Proton at C5. Multiplet.
-
-
¹³C NMR (100 MHz):
Quality Control Checkpoints
-
Regioselectivity Check: If the methyl doublet is absent and replaced by a triplet/multiplet pattern for a terminal ethyl group, the reaction failed to cyclize or formed a linear isomer.
-
Tautomer Check: Broadening of the N-Me signal indicates intermediate exchange rates on the NMR timescale. Sharpening can be achieved by heating the NMR sample or adding a trace of D₂O.
Part 4: Pharmacological & Biological Context[1][4][5]
Structure-Activity Relationship (SAR)
The N,5-dimethyl-2-aminothiazoline scaffold is a bioisostere of clonidine (an imidazoline).[1] The sulfur atom confers higher lipophilicity (LogP ~0.4–0.8) compared to the oxygen (oxazoline) or nitrogen (imidazoline) analogs, enhancing blood-brain barrier (BBB) penetration.
Target Receptors
-
Adrenergic Receptors (α₂-AR):
-
2-aminothiazolines are known partial agonists/antagonists of α₂-adrenergic receptors.[1] The N-methyl group typically reduces affinity compared to the unsubstituted amine but increases selectivity for specific subtypes.
-
-
Trace Amine-Associated Receptors (TAAR):
-
Structural similarity to endogenous trace amines suggests potential activity at TAAR1, relevant for psychotropic drug development.
-
-
Insecticidal Activity (Octopaminergic):
-
This scaffold is a precursor to Thiacloprid and Thiamethoxam analogs. The 5-methyl group sterically hinders metabolism, potentially extending half-life in agricultural applications.[1]
-
Handling & Stability
-
Storage: The free base is hygroscopic and sensitive to CO₂ (forming carbamates). Store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt under argon at -20°C.
-
Stability: Stable in acidic media; hydrolyzes in strong aqueous base at high temperatures to ring-opened thiols.[1]
References
-
Tautomerism in Heterocycles
-
Alkorta, I., et al. "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline."[1] Journal of Molecular Structure: THEOCHEM, 2000.
-
-
Synthetic Methodology
-
Avalos, M., et al. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates."[1] The Journal of Organic Chemistry, 1995.
-
-
Pharmacological Context
-
General Class Properties
-
PubChem Compound Summary for N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Analogous Class Member).
-
